4,5-dimethyl-13-phenyl-3,10-dithia-1,8-diazatricyclo[7.4.0.02,6]trideca-2(6),4,8,11-tetraen-7-one
Description
4,5-dimethyl-13-phenyl-3,10-dithia-1,8-diazatricyclo[74002,6]trideca-2(6),4,8,11-tetraen-7-one is a complex heterocyclic compound characterized by its unique tricyclic structure
Properties
IUPAC Name |
4,5-dimethyl-13-phenyl-3,10-dithia-1,8-diazatricyclo[7.4.0.02,6]trideca-2(6),4,8,11-tetraen-7-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H14N2OS2/c1-10-11(2)22-16-14(10)15(20)18-17-19(16)13(8-9-21-17)12-6-4-3-5-7-12/h3-9,13H,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NZBLEWUCLAJCPX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(SC2=C1C(=O)N=C3N2C(C=CS3)C4=CC=CC=C4)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H14N2OS2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
326.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4,5-dimethyl-13-phenyl-3,10-dithia-1,8-diazatricyclo[7.4.0.02,6]trideca-2(6),4,8,11-tetraen-7-one typically involves the stepwise construction of its tricyclic framework. One common approach is to start with a precursor containing the necessary functional groups and then perform a series of cyclization reactions to form the desired tricyclic structure. For example, the synthesis may involve the use of chloroacetonitrile and sodium sulfide under phase transfer conditions to form intermediate compounds, which are then further reacted to construct the final tricyclic system .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general principles of heterocyclic synthesis and the use of scalable reaction conditions can be applied. Industrial production would likely involve optimizing reaction conditions to maximize yield and purity, as well as implementing efficient purification techniques to isolate the desired compound.
Chemical Reactions Analysis
Types of Reactions
4,5-dimethyl-13-phenyl-3,10-dithia-1,8-diazatricyclo[7.4.0.02,6]trideca-2(6),4,8,11-tetraen-7-one can undergo various types of chemical reactions, including:
Oxidation: The sulfur atoms in the compound can be oxidized to form sulfoxides or sulfones.
Reduction: The compound can be reduced to modify the oxidation state of the sulfur and nitrogen atoms.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid for oxidation reactions, and reducing agents like sodium borohydride for reduction reactions. Substitution reactions may involve the use of electrophiles or nucleophiles under appropriate conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation reactions may yield sulfoxides or sulfones, while reduction reactions can produce reduced forms of the compound with modified sulfur and nitrogen oxidation states.
Scientific Research Applications
4,5-dimethyl-13-phenyl-3,10-dithia-1,8-diazatricyclo[740
Chemistry: The compound’s unique structure makes it a valuable subject for studying heterocyclic chemistry and reaction mechanisms.
Biology: Its potential biological activity can be explored for developing new pharmaceuticals or bioactive molecules.
Medicine: The compound may serve as a lead compound for drug discovery and development, particularly for targeting specific molecular pathways.
Industry: Its chemical properties can be utilized in the development of new materials or catalysts for industrial processes.
Mechanism of Action
The mechanism of action of 4,5-dimethyl-13-phenyl-3,10-dithia-1,8-diazatricyclo[7.4.0.02,6]trideca-2(6),4,8,11-tetraen-7-one involves its interaction with specific molecular targets and pathways. The compound’s sulfur and nitrogen atoms can form coordination complexes with metal ions, potentially affecting enzymatic activity or other biological processes. Additionally, its aromatic and heterocyclic structure may enable it to interact with nucleic acids or proteins, influencing cellular functions.
Comparison with Similar Compounds
Similar Compounds
Similar compounds to 4,5-dimethyl-13-phenyl-3,10-dithia-1,8-diazatricyclo[7.4.0.02,6]trideca-2(6),4,8,11-tetraen-7-one include other heterocyclic compounds with sulfur and nitrogen atoms in their ring systems, such as:
Thiazoles: Compounds containing a five-membered ring with sulfur and nitrogen atoms.
Dithiazoles: Compounds with two sulfur atoms and one nitrogen atom in a five-membered ring.
Phenylthiazoles: Thiazole derivatives with a phenyl substituent.
Uniqueness
The uniqueness of this compound lies in its tricyclic structure, which incorporates both sulfur and nitrogen atoms in a rigid framework. This structural feature distinguishes it from other heterocyclic compounds and contributes to its unique chemical and biological properties.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
